Product packaging for L-Lysine L-glutamate(Cat. No.:CAS No. 27456-64-0)

L-Lysine L-glutamate

Cat. No.: B7822315
CAS No.: 27456-64-0
M. Wt: 293.32 g/mol
InChI Key: HOMROMWVNDUGRI-RVZXSAGBSA-N
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Description

Definition and Biochemical Composition in Research Contexts

L-Lysine L-glutamate, also known as L-Lysine L-glutamic acid or L-Glutamic acid, compound with L-lysine (1:1), is a salt formed between the amino acid L-lysine and L-glutamic acid ontosight.ainih.gov. It is composed of one molecule of L-lysine and one molecule of L-glutamic acid cymitquimica.comgoogle.com. The chemical formula for this compound is C₁₁H₂₃N₃O₆, and its molecular weight is approximately 293.32 g/mol nih.govgoogle.comnih.govscbt.com. It is typically described as a white or white crystalline powder that is odorless and soluble in water ontosight.aigoogle.com.

Biochemically, the compound features the positively charged amino group from lysine (B10760008) and the negatively charged carboxyl group from glutamate (B1630785) cymitquimica.com. This ionic interaction contributes to its solubility in aqueous systems, which is relevant in biological and chemical research contexts cymitquimica.com. While the term "dipeptide" is sometimes used in a broader sense to describe compounds formed from two amino acids, this compound is specifically a salt, not a dipeptide linked by a peptide bond ontosight.aicymitquimica.com. The individual components, L-lysine and L-glutamic acid, are α-amino acids with distinct side chains: lysine has a basic amino group on its side chain, and glutamic acid has an acidic carboxyl group on its side chain wikipedia.orgnih.gov.

Research into the biochemical composition often involves analyzing its crystalline structure and properties. Studies have explored methods for preparing crystalline powder of this compound, focusing on factors such as methanol (B129727) and water content, bulk density, and tapped density, which are important for its handling and formulation in research and potential applications google.com.

Interdisciplinary Significance in Biomedical and Biotechnological Research

This compound holds interdisciplinary significance, particularly in biomedical and biotechnological research, owing to the roles of its constituent amino acids and the properties of the combined compound.

In biomedical research, the potential neuroprotective effects of this compound have been investigated. Research suggests it may play a role in protecting neurons from damage, potentially related to the regulation of glutamate release ontosight.ai. Glutamate itself is a key excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological conditions, including excitotoxicity associated with stroke and diseases like Alzheimer's disease nih.gov. This compound has also been explored for potential antiviral properties in some research ontosight.ai.

The compound's significance in biotechnology is largely tied to the industrial production of its constituent amino acids, L-lysine and L-glutamate, often using microbial fermentation. Corynebacterium glutamicum is a well-established industrial workhorse for the multi-million-ton scale production of L-glutamate and L-lysine caister.comfrontiersin.orgnih.govnih.gov. Metabolic engineering of microorganisms like C. glutamicum and Bacillus methanolicus is a significant area of research aimed at improving the efficiency and expanding the range of carbon sources used for amino acid production caister.comfrontiersin.orgnih.govresearchgate.netau.dknih.govresearchgate.net. Research findings in this area often involve detailed studies of metabolic pathways and genetic modifications to enhance the yield of amino acids like L-lysine and L-glutamate au.dknih.govnih.gov.

Furthermore, polymers based on L-lysine and L-glutamic acid, such as poly(L-lysine) and poly(glutamic acid), are extensively studied for various biomedical applications, including drug delivery systems, tissue engineering, and as antibacterial agents nih.govmdpi.comresearchgate.net. While this compound itself is a simple salt, research into related poly(amino acid) structures highlights the broader interest in compounds derived from these building blocks for biomedical and biotechnological purposes researchgate.netchemicalbook.com. The charge characteristics of lysine (cationic) and glutamic acid (anionic) are fundamental to the properties and applications of these derived polymers cymitquimica.comnih.gov.

Research findings on the production of L-lysine and L-glutamate by engineered strains of C. glutamicum from various carbon sources, such as glucose, sucrose, fructose, and alternative non-food sources like arabinose and N-acetylmuramic acid, demonstrate the biotechnological relevance of these amino acids and, by extension, compounds derived from them like this compound frontiersin.orgnih.govresearchgate.netnih.gov.

CompoundSource OrganismCarbon Source(s)Reported Production Level (g/L)Reference
L-LysineB. methanolicus mutantMethanol37 researchgate.net
L-GlutamateB. methanolicus mutantMethanol17 researchgate.net
L-LysineC. glutamicum ATCC 13032 (immobilized cells)Glucose22.83 ± 0.21 nih.gov
L-LysineC. glutamicum LYS-12 (hyper-producing strain)Not specified (likely glucose-based)181.5 ± 11.74 nih.gov
L-Glutamate and L-LysineRecombinant C. glutamicumArabinose or Glucose-Arabinose blendsProduction demonstrated researchgate.netnih.gov
L-Glutamate and L-LysineEngineered C. glutamicumN-acetylmuramic acid or MurNAc-GlcNAc blendsProduction demonstrated frontiersin.org

Note: The table presents research findings on the production of the constituent amino acids, L-lysine and L-glutamate, which are directly relevant to the context of this compound in biotechnological research.

The interplay between L-lysine and L-glutamate metabolism is also a subject of research, particularly in the context of microbial production, where balancing the availability of precursors for both amino acids is crucial for optimizing production yields nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N3O6 B7822315 L-Lysine L-glutamate CAS No. 27456-64-0

Properties

IUPAC Name

(2S)-2-aminopentanedioic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N2O2.C5H9NO4/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMROMWVNDUGRI-RVZXSAGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27456-64-0
Record name Glutamic acid-lysine copolymer
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DSSTOX Substance ID

DTXSID50883926
Record name L-Glutamic acid, compd. with L-lysine (1:1)
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Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5408-52-6, 27456-64-0
Record name Lysine glutamate
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Record name L-Lysine L-glutamate
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Record name Poly(glutamic acid-lysine)
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Record name L-Glutamic acid, compd. with L-lysine (1:1)
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Record name L-Glutamic acid, compd. with L-lysine (1:1)
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Record name L-lysine L-glutamate
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Record name LYSINE GLUTAMATE
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Molecular Mechanisms and Biological Roles of L Lysine L Glutamate Constituents

Role as a Building Block in Complex Biomolecular Synthesis

L-Lysine and L-Glutamate are integral components in the construction of vital biological macromolecules and the biosynthesis of related metabolites.

Involvement in Proteinogenesis and Peptide Assembly

Both L-Lysine and L-Glutamate are alpha-amino acids utilized in the biosynthesis of proteins across nearly all living organisms. wikipedia.org L-Lysine is an essential amino acid in humans, meaning it cannot be synthesized by the body and must be obtained through the diet. nih.gov It is crucial for protein synthesis, contributing to muscle development, tissue repair, and the production of enzymes, hormones, and antibodies. chinaaminoacid.comhsfbiotech.com L-Glutamate, while non-essential in humans as it can be synthesized by the body, is one of the most abundant intracellular amino acids and is also a key substrate for protein and peptide synthesis. wikipedia.orgscielo.brnih.gov

L-Lysine's unique side chain, containing a positively charged epsilon-amino group at physiological pH, plays significant roles in protein structure and function, including hydrogen bonding and acting as a general base in catalysis. nih.govwikipedia.org This epsilon-amino group is also a site for posttranslational modifications such as methylation and acetylation, which can impact protein function and the epigenome. nih.govwikipedia.org L-Lysine is critical for the crosslinking of collagen polypeptides, contributing to the stability and tensile strength of connective tissues. chinaaminoacid.comwikipedia.org

L-Glutamate serves as a major metabolic hub and is involved in protein synthesis. nih.govresearchgate.net It is encoded by the codons GAA or GAG. wikipedia.org

Influence on the Biosynthesis of Related Metabolites

Beyond protein synthesis, L-Lysine and L-Glutamate are precursors for the biosynthesis of a variety of other important metabolites. L-Lysine is a precursor for carnitine, a molecule essential for fatty acid metabolism. wikipedia.org It is also involved in the biosynthesis of pipecolic acid and alpha-aminoadipate semialdehyde, which are intermediates in various pathways. mdpi.com

L-Glutamate is a highly versatile precursor molecule. It is involved in the synthesis of numerous metabolites, including N-acetyl-L-glutamate, delta-1-Pyrroline-5-carboxylate, beta-citrylglutamate, and L-gamma-glutamyl-L-cysteine. nih.gov It is also a precursor for the synthesis of other amino acids such as L-proline and L-arginine. nih.gov Furthermore, glutamate (B1630785) is a precursor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the excitatory neurotransmitter N-acetyl-L-aspartyl-L-glutamate. wikipedia.orgnih.gov Glutamate is also critical for the synthesis of nucleotides and amino sugars. scielo.brthermofisher.com

Data Table 1: Roles of L-Lysine and L-Glutamate as Building Blocks

Amino AcidRole in Proteinogenesis/Peptide AssemblyRole in Metabolite Biosynthesis
L-LysineEssential component; tissue repair, enzyme/hormone production; collagen crosslinking. chinaaminoacid.comhsfbiotech.comwikipedia.orgPrecursor for carnitine, pipecolic acid, alpha-aminoadipate semialdehyde. wikipedia.orgmdpi.com
L-GlutamateNon-essential component; abundant intracellularly; key substrate. wikipedia.orgscielo.brnih.govPrecursor for GABA, N-acetyl-L-aspartyl-L-glutamate, proline, arginine, nucleotides, amino sugars, glutathione. scielo.brnih.govnih.govthermofisher.com

Metabolic Interplay and Pathways

L-Lysine and L-Glutamate are deeply interconnected through various metabolic pathways, with the catabolism of one directly influencing the availability and generation of the other.

L-Lysine Catabolism and its Direct Relation to L-Glutamate Generation

Lysine (B10760008) catabolism, the process of breaking down lysine, yields molecules that can enter central carbon metabolic pathways, including those that generate glutamate. The most common pathway for lysine degradation in mammals is the saccharopine pathway. wikipedia.orgontosight.aiconsensus.appwikimedia.org

The Saccharopine Pathway as a Source of Central Nervous System L-Glutamate

The saccharopine pathway is the primary route for L-Lysine degradation in mammals, occurring mainly in the liver and, importantly, also in the brain. ontosight.aiconsensus.appresearchgate.netnih.gov This pathway directly links lysine catabolism to glutamate production. The first step involves the condensation of L-Lysine with alpha-ketoglutarate (B1197944), catalyzed by lysine-ketoglutarate reductase (LKR), to form saccharopine. wikipedia.orgontosight.airesearchgate.netannualreviews.orgreactome.org Saccharopine is then cleaved by saccharopine dehydrogenase (SDH) to produce alpha-aminoadipic semialdehyde and L-Glutamate. wikipedia.orgontosight.airesearchgate.netannualreviews.orgreactome.org

This process highlights the saccharopine pathway as a source of glutamate, which is particularly significant in the central nervous system where glutamate functions as the primary excitatory neurotransmitter. wikipedia.orgresearchgate.net The generation of glutamate through this pathway may play a role in regulating nerve transmission signals via glutamate receptors. researchgate.netannualreviews.org

Data Table 2: Key Steps in the Saccharopine Pathway Yielding Glutamate

StepReactantsEnzymeProducts
1L-Lysine + α-KetoglutarateLysine-ketoglutarate reductase (LKR)Saccharopine
2SaccharopineSaccharopine dehydrogenase (SDH)α-Aminoadipic semialdehyde + L-Glutamate

Note: These reactions are the initial steps of the mammalian lysine catabolic pathway. wikipedia.orgontosight.airesearchgate.netannualreviews.orgreactome.org

Interaction with Alpha-Ketoglutarate Metabolism in Amino Acid Cycling

The saccharopine pathway directly involves alpha-ketoglutarate, a key intermediate of the citric acid cycle. In the first step of lysine catabolism via this pathway, alpha-ketoglutarate is consumed. wikipedia.orgontosight.airesearchgate.netannualreviews.orgreactome.org Simultaneously, L-Glutamate is produced in the second step. wikipedia.orgontosight.airesearchgate.netannualreviews.orgreactome.org This highlights a direct metabolic link where lysine breakdown influences the pool of alpha-ketoglutarate and generates glutamate.

Glutamate and alpha-ketoglutarate are central to amino acid metabolism through transamination reactions. Glutamate can be produced from alpha-ketoglutarate through reductive amination catalyzed by glutamate dehydrogenase or via transamination reactions where an amino group from another amino acid is transferred to alpha-ketoglutarate. nih.govcaldic.commdpi.com Conversely, glutamate can be converted back to alpha-ketoglutarate through deamination or by donating its amino group in transamination reactions to form other amino acids. scielo.brnih.govcaldic.com This dynamic interplay between glutamate and alpha-ketoglutarate is fundamental to nitrogen metabolism and the cycling of amino acid carbon skeletons. nih.govcaldic.comwikipedia.org The production of glutamate from lysine catabolism via the saccharopine pathway directly feeds into this central amino acid cycling network, influencing the availability of both glutamate and alpha-ketoglutarate pools. researchgate.netannualreviews.org

Data Table 3: Interaction between Glutamate and Alpha-Ketoglutarate in Amino Acid Cycling

Reaction TypeKey Enzyme(s)SubstratesProductsRole in Cycling
Glutamate FormationGlutamate dehydrogenase, Aminotransferasesα-Ketoglutarate + Ammonia (B1221849)/Amino GroupGlutamateNitrogen assimilation, Amino acid synthesis. nih.govcaldic.commdpi.com
Glutamate CatabolismGlutamate dehydrogenase, AminotransferasesGlutamateα-Ketoglutarate + Ammonia/Keto AcidNitrogen removal, Entry into TCA cycle, Amino acid synthesis. scielo.brnih.govcaldic.com

L-Glutamate Metabolism within Core Metabolic Cycles

L-Glutamate is a pivotal molecule in cellular metabolism, serving roles beyond protein synthesis. It plays a critical role in the central metabolism of many organisms, including nitrogen assimilation and amino acid biosynthesis. nih.gov L-Glutamate participates in the tricarboxylic acid (TCA) cycle, providing a carbon source for the synthesis of biological macromolecules and fatty acids. nih.gov It can be converted to the TCA cycle intermediate α-ketoglutarate (α-KG) through the action of glutamate dehydrogenase (GDH) or transaminases like alanine (B10760859) or aspartate transaminases. cellsignal.comlsuhsc.edu This conversion of glutamate to α-KG is a crucial step, especially in the brain, for maintaining 5-carbon and 4-carbon intermediates in energy metabolism. mdpi.com The deamination of glutamate by GLUD to produce α-KG is an important intermediate in the TCA cycle and supplements cellular aerobic oxidation, particularly during short-term glucose scarcity, a process known as glutamate anaplerosis. nih.gov

In addition to entering the TCA cycle, glutamate is involved in the production of other amino acids through transamination reactions, acting as a nitrogen donor. nih.govscielo.br For instance, glutamate can be converted to aspartate by glutamate oxaloacetate transaminase and to alanine by glutamate pyruvate (B1213749) transaminase. nih.gov In certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG derived from glutamate can be reductively carboxylated by IDH2 to form citrate (B86180), which can then be used for fatty acid and amino acid synthesis and NADPH production. cellsignal.com

The synthesis and degradation of L-glutamate are mediated by key enzymes. In bacteria like Bacillus methanolicus, L-glutamate can be synthesized from 2-oxoglutarate and L-glutamine by L-glutamate synthase (GOGAT) and also by glutamate dehydrogenase (GDH). researchgate.netfrontiersin.org GDH can also catabolically degrade L-glutamate. researchgate.netfrontiersin.org The direction of the GDH reaction depends on the affinity for ammonia, 2-oxoglutarate, and L-glutamate. researchgate.netfrontiersin.org Glutamine synthetase (GS) is another enzyme involved, catalyzing the synthesis of L-glutamine from L-glutamate and ammonia, which can also contribute to L-glutamate degradation in some contexts. researchgate.netfrontiersin.org

Cross-Talk with L-Glutamine and Broader Nitrogen Metabolism

L-Glutamate and L-Glutamine are deeply interconnected and play crucial roles in nitrogen metabolism and homeostasis. L-Glutamate serves as a vital nitrogen source for the synthesis of nucleotides, glucosamine, and other non-essential amino acids through transamination or deamination. nih.gov Glutamine is the most abundant amino acid found in blood plasma and is metabolized to glutamate by phosphate-dependent glutaminase, particularly in cells that readily utilize glutamine. scielo.br

The glutamate-glutamine cycle, especially prominent between neurons and astrocytes in the nervous system, is critical for regulating synaptic glutamate levels. nih.govclevelandclinic.org In this cycle, glutamate released into the synaptic cleft is taken up by astrocytes, converted to glutamine by glutamine synthetase, and then transported back to neurons, where it is converted back to glutamate by glutaminase. clevelandclinic.org This cycle helps maintain the balance of glutamate in the synaptic cleft. nih.gov

Glutamate's role in nitrogen metabolism extends to ammonia assimilation. In some organisms, GDH and GOGAT contribute to ammonia assimilation. asm.org GOGAT, in conjunction with glutamine synthetase, forms a cycle where GS assimilates ammonia and GOGAT regenerates glutamate consumed by GS. asm.org L-glutamate appears to be at the crossroads of amino acid metabolism, capable of donating its amino group for new amino acid synthesis (transamination) or losing it as NH4+ via deamination to 2-oxoglutarate. scielo.br In tissues like the liver, skeletal muscle, or astrocytes, glutamate and NH4+ can be combined by glutamine synthetase to produce glutamine, which is then exported. scielo.br Liver glutamine metabolism also plays a vital role in controlling ammonia levels. scielo.br

Neurobiological Functions and Signaling

L-Glutamate is the principal excitatory amino acid neurotransmitter in the mammalian central nervous system, being the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.orgwikipedia.orgresearchgate.netnih.govclevelandclinic.org It is involved in over 90% of the synaptic connections in the human brain. wikipedia.org Beyond its role in fast excitatory neurotransmission, glutamate plays diverse and complex functions in brain development, affecting neuronal migration, differentiation, axon genesis, and survival. acnp.org

Modulatory Role in Neurotransmission and Synaptic Plasticity

Glutamatergic neurons and circuits are crucial for maintaining neural networks and synaptic plasticity. frontiersin.org As the main excitatory synapses in the brain, they are major cellular sites for encoding short and long-term memory, maintaining synaptic connections, and contributing to the formation of neural networks during development. frontiersin.orgresearchgate.net Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory, and many forms of this plasticity are initiated by glutamate. wikipedia.orgfrontiersin.orgjneurosci.org

Specific patterns of neural activity can induce long-term changes in synaptic strength, a phenomenon known as synaptic plasticity. jneurosci.org Two key forms of long-term plasticity occurring at glutamatergic synapses are long-term potentiation (LTP), an increase in synaptic response to stimuli, and long-term depression (LTD), a weakening of specific synapses. frontiersin.org The precise dynamics of extracellular glutamate during plasticity-inducing stimuli are thought to govern the subsequent magnitude of synaptic plasticity. jneurosci.org

Excitatory Neurotransmitter Functions of L-Glutamate in Neural Networks

Glutamate mediates fast excitatory neurotransmission in the central nervous system. abcam.cnacs.org At chemical synapses, glutamate is stored in vesicles and released from the presynaptic cell upon nerve impulses. wikipedia.org This release triggers excitatory electrical responses in target cells within a fraction of a millisecond. wikipedia.org Glutamate's excitatory function is essential for proper brain function and is involved in numerous neurological functions, including cognition, memory, behavior, movement, and sensation. researchgate.netclevelandclinic.org It also plays important roles in the regulation of growth cones and synaptogenesis during brain development. wikipedia.orgwikipedia.org

Glutamate's influence extends beyond point-to-point transmission, with spill-over synaptic crosstalk contributing to extrasynaptic signaling and volume transmission. wikipedia.orgwikipedia.org The tight regulation of glutamate dynamics in the extracellular space is crucial for efficient synaptic communication. researchgate.netnih.gov Disruptions in glutamate homeostasis, such as excessive release or impaired uptake by transporters, can lead to excessive activation of receptors and potentially excitotoxicity. nih.govmdpi.com

Interaction with GABAergic Inhibitory Systems

While glutamate is the primary excitatory neurotransmitter, it also plays a crucial role in the synthesis of the main inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA). mdpi.comwikipedia.orgnih.govclevelandclinic.org GABA is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD). mdpi.comnih.gov This direct metabolic link highlights the close relationship and essential balance between excitatory glutamatergic and inhibitory GABAergic systems in regulating neuronal activity. nih.gov

The interaction between glutamatergic and GABAergic systems is vital for maintaining proper brain function. Glutamate receptors are found on inhibitory neurons that use GABA, influencing their activity. nih.gov Furthermore, some metabotropic glutamate receptors, such as postsynaptic mGluR2/3, can couple to cAMP inhibition, similar to GABA(B1/2) receptors, indicating a potential for cross-talk in signaling pathways. nih.gov The balance between glutamatergic excitation and GABAergic inhibition is critical for preventing excitotoxicity, a condition where excessive glutamate receptor activation can lead to neuronal damage or death. nih.govmdpi.com

Neuroprotective and Anti-Excitotoxic Mechanisms

The central nervous system relies on a delicate balance of excitatory and inhibitory neurotransmission. L-glutamate is the primary excitatory neurotransmitter, and while crucial for normal brain function, its excessive accumulation and signaling can lead to excitotoxicity, a process implicated in various neurological disorders and injuries. mdpi.comnih.govbiologists.com Investigations have explored how L-Lysine L-glutamate, or its constituent L-lysine, might offer neuroprotection, particularly against glutamate-mediated excitotoxicity.

Suppression of Excitotoxic L-Glutamate-Induced Neuronal Activity

Excessive activation of glutamate receptors can result in neuronal damage and death. mdpi.comnih.govbiologists.com Studies have indicated that L-lysine possesses the ability to inhibit excitotoxic glutamate signaling. researchgate.netresearchgate.netresearchgate.net Experimental evidence from rat models demonstrated that the intravenous administration of a combination of lysine and arginine suppressed glutamate-induced neuronal activity, which contributed to reducing the effects of cerebral ischemic insults. researchgate.netrsc.org

Further research utilizing microiontophoretic applications in awake rats showed that both lysine and arginine robustly inhibited neuronal activity evoked by glutamate in the ventromedial hypothalamus. researchgate.netfrontiersin.org This suggests a direct interaction or influence of these amino acids on glutamate's effects at the neuronal membrane level. The potential inhibitory effect of lysine on N-methyl-D-aspartate (NMDA) receptors, a major subtype of glutamate receptors, has been proposed as a potential mechanism underlying its observed effects, including analgesic properties. mdpi.comresearchgate.net this compound itself is suggested to potentially protect neurons from damage caused by the excessive release of glutamate. ontosight.ai

Amelioration of Cerebral Ischemic Insults

Cerebral ischemia, often resulting from stroke, leads to a cascade of events including the excessive release of glutamate and subsequent excitotoxicity. nih.govrsc.orgahajournals.org Studies investigating the neuroprotective potential of L-lysine, alone or in combination with L-arginine, in rat models of transient focal ischemia have reported beneficial effects against ischemic insults, such as cerebral edema and infarction. researchgate.netfrontiersin.orgnih.gov

Oral administration of L-lysine at a dose of 2.0 g/kg, or a combination of L-lysine and L-arginine at lower doses (0.6 g/kg each), significantly suppressed the volume of whole cerebral edema in rats subjected to middle cerebral artery occlusion (MCAO). researchgate.netfrontiersin.org Lysine administration was also found to reduce hemispheric brain swelling in these models. researchgate.netfrontiersin.orgnih.gov The protective effects on cerebral infarction, as assessed by methods like 2,3,5-triphenyltetrazolium chloride staining, appeared comparable to the observed reductions in edema, with the higher dose of lysine or the combined low doses showing significant decreases in infarct areas. nih.gov

The neuroprotective effects of lysine in these ischemic models are suggested to be associated, at least in part, with its ability to suppress glutamate-induced neuronal activity. researchgate.netfrontiersin.org Furthermore, metabolomic studies in stroke patients have indicated that low levels of serum lysine metabolites might serve as a biomarker for ischemic brain injury. rsc.org This is potentially linked to the fact that lysine catabolism can contribute to the production and activation of glutamate, potentially exacerbating excitotoxic activity during ischemic events. rsc.org Conversely, research suggests that a deficiency in dietary lysine might increase the risk of stroke, while its combined ingestion with arginine could enhance neuroprotective outcomes. rsc.orgfrontiersin.orgnih.gov

Data from studies on the effects of L-Lysine and L-Arginine on cerebral edema in MCAO rats:

Treatment GroupDose (g/kg)Whole Cerebral Edema Volume (mm³)Significance (vs. Saline)
Saline (Control)-~250-
L-Lysine0.6Not significantly differentNS
L-Lysine2.0Significantly reducedp < 0.05
L-Arginine0.6Not significantly differentNS
L-Lysine + L-Arginine (Combination)0.6 + 0.6Significantly reducedp < 0.05

Note: Values are approximate based on graphical data presented in source researchgate.netfrontiersin.org. Significance levels are as reported.

Influence on Central Nervous System Function and Behavior

Beyond its direct effects on neuronal excitotoxicity and ischemic injury, research has explored the broader influence of L-Lysine and its potential role within the central nervous system, including effects on pain processing and mood-related behaviors.

Modulation of Pain-Induced Behavioral Responses

L-lysine has been investigated for its effects on pain and pain-induced behaviors. Studies in animal models have indicated that the administration of lysine can reduce pain responses without causing alterations in motor function. mdpi.comresearchgate.net The analgesic effects demonstrated by lysine are thought to involve the inhibition of NMDA receptors and modulation of dopamine (B1211576) and serotonin (B10506) pathways. mdpi.comresearchgate.net

However, research on the modulation of pain responses by L-lysine has also yielded complex findings dependent on the experimental context. In a study involving electrical stimulation of the tail in rats, intraperitoneal administration of L-lysine produced algesic effects, manifesting as a decrease in the threshold values for painful and behavioral reactions. nih.gov The influence of L-lysine's effects in this context appeared to be dependent on the specific dose administered and the biological significance of the pain-induced behavior. nih.gov Intracerebroventricular administration in the same study was observed to enhance affective defense responses. nih.gov These findings suggest a multifaceted role for lysine in pain processing that can vary based on administration route and the nature of the painful stimulus.

Anxiolytic and Antidepressant Effects in Stress Models

Several studies have explored the potential of L-lysine to influence mood and stress-related behaviors, reporting anxiolytic and antidepressant-like effects in various models. Lysine-enriched diets have been shown to suppress stress-induced anxiety in both rats and humans. frontiersin.org This effect was observed to be further enhanced when lysine was combined with arginine. frontiersin.org

L-lysine is thought to ameliorate stress-induced anxiety, potentially by inhibiting the binding of serotonin (5-HT) to 5-HT4 receptors located in the central nervous system and intestines. mdpi.com Beyond its anxiolytic properties, L-lysine has also demonstrated effects suggestive of antidepressant and anticonvulsant activity. nih.govresearchgate.net The proposed mechanisms for the anxiolytic effects of L-lysine include an increase in the affinity of the GABA-benzodiazepine–receptor complex. nih.govresearchgate.net

In studies involving rats, a diet rich in L-lysine was associated with a decrease in anxiety and sympathetic activity. nih.govresearchgate.net Human studies have mirrored some of these findings; healthy volunteers who received lysine and arginine supplementation for several days reported a decrease in high levels of personal anxiety and reduced emotional stress when faced with public speaking. nih.govresearchgate.net L-Lysine's influence on neurotransmitter production, including a supporting role in serotonin synthesis, and its potential role in cortisol regulation are considered key factors in its calming effects and ability to potentially boost mood and reduce anxiety. neurolaunch.com

Biotechnological Production and Engineered Biosynthesis of L Lysine and L Glutamate

Microbial Fermentation Systems for Amino Acid Production

Microbial fermentation involves the use of microorganisms to convert carbon sources into desired amino acids. This process offers advantages such as high production efficiency and reduced environmental impact compared to chemical synthesis. frontiersin.org

Corynebacterium glutamicum is a Gram-positive bacterium widely recognized as a primary workhorse for the industrial production of L-Glutamate and L-Lysine. caister.comresearchgate.neteditverse.com Its natural ability to secrete large amounts of L-Glutamate led to its initial isolation and subsequent widespread use in amino acid fermentation. gcwgandhinagar.comnih.govmdpi.comresearchgate.net This bacterium is capable of utilizing various carbon sources, including traditional hexoses like glucose and molasses, and has been engineered to utilize alternative sources such as glycerol, galactose, and pentose (B10789219) sugars. caister.comfrontiersin.org

L-Glutamate overproduction in C. glutamicum can be triggered by conditions affecting the cell surface, such as biotin (B1667282) limitation or the addition of surfactants and antibiotics like penicillin. nih.govmdpi.comresearchgate.net These treatments influence the activity of the 2-oxoglutarate dehydrogenase complex and mechanosensitive channels, which play crucial roles in L-Glutamate secretion. nih.govmdpi.comresearchgate.net

For L-Lysine production, C. glutamicum mutants, particularly homoserine auxotrophs, are extensively used. researchgate.netnih.govnih.gov These mutants overproduce L-Lysine due to the deregulation of aspartate kinase, a key enzyme in the lysine (B10760008) biosynthetic pathway, which is normally subject to feedback inhibition by threonine and lysine. nih.govnih.gov

Methylotrophic bacteria, capable of utilizing one-carbon compounds like methanol (B129727) as their sole carbon and energy source, present an attractive alternative for amino acid production, especially given the abundance and low cost of methanol. asm.orgnih.govwikipedia.orgnih.gov Bacillus methanolicus is a thermotolerant methylotroph that has garnered significant interest for the methanol-based production of L-Lysine and L-Glutamate. asm.orgnih.govforskningsradet.nofrontiersin.orgnih.gov

Wild-type strains of B. methanolicus, such as strain MGA3, can naturally secrete substantial amounts of L-Glutamate. asm.orgnih.govnih.govnih.govfrontiersin.org Studies have shown that B. methanolicus MGA3 can produce up to 59 g/L of L-Glutamate in fed-batch methanol cultivations. asm.orgnih.govnih.gov This bacterium synthesizes L-Glutamate in response to osmotic stress, and a significant portion is excreted. nih.govfrontiersin.org

While wild-type B. methanolicus strains produce lower levels of L-Lysine compared to L-Glutamate, classical mutants have been selected that can secrete significantly higher concentrations. asm.orgnih.govasm.org Recombinant B. methanolicus strains have also been constructed and engineered to enhance L-Lysine production from methanol. asm.orgforskningsradet.noasm.orgfrontiersin.org

Beyond C. glutamicum and B. methanolicus, other microbial strains are explored for amino acid production. Escherichia coli, a well-characterized bacterium with rapid growth and a shorter fermentation cycle, is also used for the biosynthesis of various amino acids, including L-Glutamate and L-Lysine, often after extensive genetic engineering. frontiersin.orgnih.govnih.govnih.gov E. coli strains have been engineered to achieve high yields of L-Lysine. frontiersin.orgnih.gov

Other methylotrophic bacteria, such as Methylotrophus methylotrophus, have also been investigated for methanol-based amino acid production, though production levels in some early studies were relatively low compared to B. methanolicus. nih.govnih.govasm.org The exploration of diverse microbial strains allows for the identification and development of organisms with specific metabolic capabilities advantageous for the production of particular amino acids.

Application of Methylotrophic Bacteria (e.g., Bacillus methanolicus) in Methanol-Based Production

Advanced Metabolic Engineering Strategies

Metabolic engineering plays a critical role in optimizing microbial strains for enhanced amino acid production. It involves the manipulation of metabolic pathways to increase the flux towards the desired product and minimize the formation of byproducts. frontiersin.orgnih.govcoherentmarketinsights.com

Optimizing biosynthetic pathways is a key aspect of metabolic engineering for improving amino acid yield. This often involves identifying and modifying rate-limiting steps, alleviating feedback inhibition of key enzymes, and redirecting metabolic flux. frontiersin.orgnih.govcoherentmarketinsights.com

For L-Lysine production, strategies include modifying enzymes in the aspartate pathway, such as aspartate kinase, to reduce their sensitivity to feedback inhibition by L-Lysine and L-Threonine. nih.govnih.govasm.org Increasing the supply of precursor molecules, such as oxaloacetate, and enhancing the availability of reducing power (NADPH) are also crucial for improving L-Lysine yield. researchgate.netgoogle.com

In L-Glutamate production, metabolic engineering efforts focus on understanding and manipulating the mechanisms of overproduction, including the role of the 2-oxoglutarate dehydrogenase complex and glutamate (B1630785) secretion systems. nih.govmdpi.comresearchgate.net Strategies can involve disrupting genes that limit glutamate synthesis or export and engineering alternative pathways to enhance carbon conversion efficiency. researchgate.net

Data from research findings illustrate the impact of metabolic engineering on amino acid yields. For example, engineered E. coli strains have achieved high L-Lysine production titers and yields in fed-batch fermentation. frontiersin.orgnih.gov

StrainAmino AcidProduction (g/L)Yield (g/g glucose)Productivity (g/L/h)Fermenter Volume (L)Source
E. coli RS3L-Lysine155.00.592.585 frontiersin.orgsci-hub.se
E. coli XC3L-Lysine160.000.63784.44Not specified nih.gov
E. coli XC4L-Lysine204.000.72325.675 nih.gov
C. glutamicum K-8L-Lysine221.30.715.53Not specified sci-hub.se
C. glutamicum ZL-92L-Lysine201.60.655.04Not specified sci-hub.se
B. methanolicus MGA3L-Glutamate59Not specifiedNot specifiedFed-batch asm.orgnih.govnih.gov
B. methanolicus NOA2#13A52-8A66L-Lysine47Not specifiedNot specifiedFed-batch asm.org

Genetic manipulation and strain development are fundamental to enhancing the productivity of amino acid fermentation. This involves targeted modifications to the microbial genome to improve various aspects of the production process, including substrate utilization, growth rate, tolerance to inhibitory substances, and product export. frontiersin.orgnih.govcoherentmarketinsights.comresearchgate.netiiste.org

Techniques such as gene editing (e.g., CRISPR-Cas9), overexpression of key enzyme genes, knockout of competing metabolic pathways, and optimization of transcriptional regulatory networks are employed to create high-producing strains. frontiersin.orgcoherentmarketinsights.comresearchgate.net Strain development also involves strategies to improve tolerance to the accumulating amino acid product, which can become inhibitory at high concentrations. sci-hub.se

Furthermore, engineering microorganisms to utilize cheaper or alternative carbon sources contributes to cost-effectiveness and sustainability. caister.comfrontiersin.orgresearchgate.net The development of robust strains capable of performing efficiently under non-sterile conditions is another area of research aimed at reducing production costs. acs.org

Targeted Regulation of Central Carbon Metabolism and the Tricarboxylic Acid Cycle

Targeted regulation of central carbon metabolism (CCM), including glycolysis, the pentose phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is crucial for optimizing amino acid production in microorganisms like C. glutamicum. researchgate.netnih.gov The TCA cycle plays a dual role, providing both energy for cellular growth and metabolic precursors for amino acid biosynthesis. nih.govnih.govfrontiersin.org For the production of L-Lysine and L-Glutamate, which are derived from intermediates of CCM and the TCA cycle (specifically oxaloacetate for lysine and alpha-ketoglutarate (B1197944) for glutamate), redirecting carbon flux away from complete oxidation in the TCA cycle and towards the biosynthetic pathways is a key strategy. nih.govnih.govnih.govfrontiersin.orgsci-hub.semdpi.com

Metabolic engineering approaches often involve modulating the activity of key enzymes within the TCA cycle and related pathways. For instance, reducing the flux through the oxidative branch of the TCA cycle can increase the availability of precursors like alpha-ketoglutarate and oxaloacetate. nih.govnih.govnih.govfrontiersin.orgmdpi.com Studies have shown that downregulating enzymes such as isocitrate dehydrogenase (ICD) can lead to increased L-Lysine production by shifting metabolic flux from the TCA cycle towards anaplerotic pathways, which replenish oxaloacetate. nih.gov Similarly, adjusting the activity of citrate (B86180) synthase (CS), the entry point into the TCA cycle, can impact the balance between energy generation and precursor supply for amino acid synthesis. nih.govmdpi.com

Increasing the supply of cofactors like NADPH, essential for reductive biosynthesis reactions, is another important aspect of metabolic engineering targeting CCM. nih.govmdpi.com Strategies involving the redistribution of carbon flux between glycolysis and the PPP, or enhancing the expression of NADPH-generating enzymes, contribute to improved amino acid yields. nih.gov

Research findings highlight the impact of these modifications on production efficiency. For example, a study demonstrated that a 70% decrease in isocitrate dehydrogenase activity in C. glutamicum resulted in a greater than 40% improvement in L-Lysine production, correlated with a flux shift from the TCA cycle towards anaplerotic carboxylation. nih.gov Another study showed that rationally engineering the TCA cycle improved the carbon yield, final titer, and productivity of L-Lysine in C. glutamicum. nih.gov

Engineering for Utilization of Non-Conventional Carbon Sources (e.g., Arabinose, Methanol)

To reduce production costs and utilize renewable resources, significant research has focused on engineering microorganisms like C. glutamicum to efficiently utilize non-conventional carbon sources. nih.govmdpi.com These include pentose sugars like arabinose and xylose, glycerol, starch, and even methanol. nih.govsci-hub.semdpi.comasm.orgsci-hub.boxresearchgate.netfrontiersin.orguni-bielefeld.deresearchgate.net

Engineering for arabinose utilization typically involves introducing or enhancing the expression of genes responsible for arabinose uptake and metabolism, such as the araBAD operon from Escherichia coli. frontiersin.orgresearchgate.net This allows engineered C. glutamicum strains to produce L-Glutamate and L-Lysine from arabinose as a sole carbon source. frontiersin.orgresearchgate.net

Similarly, strains have been engineered to utilize xylose, another abundant pentose in lignocellulosic biomass, for the production of L-Lysine and its derivatives. sci-hub.semdpi.comresearchgate.net This often requires the introduction of xylose metabolic pathways. sci-hub.se

The utilization of methanol as a carbon source presents a different challenge, requiring the introduction of methanol assimilation pathways from methylotrophic organisms into C. glutamicum. asm.orgfrontiersin.org Engineered strains have demonstrated the ability to utilize methanol for growth and the production of compounds like L-Lysine. asm.orgfrontiersin.org

These engineering efforts expand the potential feedstocks for L-Lysine and L-Glutamate production, moving away from reliance on conventional sugar sources and contributing to more sustainable biomanufacturing processes. nih.gov

Enzymatic and Chemical Synthesis Approaches for Amino Acid Derivatives

Enzymatic and chemical synthesis methods are employed for the production of various amino acid derivatives, although the simple salt L-Lysine L-glutamate is typically formed through a direct acid-base reaction between L-Lysine and L-Glutamate. The following sections describe techniques relevant to the synthesis of amino acid derivatives as per the provided outline.

Enzymatic and Chemical Synthesis Approaches for Amino Acid Derivatives

Protease-Catalyzed Oligomerization Techniques

Protease-catalyzed oligomerization is an enzymatic technique used for the synthesis of peptides and oligomers of amino acids. acs.orgnih.govacs.orgresearchgate.net Proteases, traditionally known for cleaving peptide bonds, can also catalyze their formation under specific conditions, often in non-aqueous or low-water environments to shift the thermodynamic equilibrium towards synthesis. acs.org

This method typically involves using activated amino acid substrates, such as amino acid esters, which are then linked together by the protease enzyme. acs.orgnih.govresearchgate.net Studies have explored the protease-catalyzed oligomerization of various amino acids, including L-Lysine ethyl ester, to form oligo(L-Lysine). researchgate.net Different proteases, such as papain, bromelain, alpha-chymotrypsin, and trypsin, have been investigated for their efficiency in catalyzing these reactions. researchgate.net The use of organic co-solvents can influence enzyme activity and product yield by affecting substrate solubility and reaction equilibrium. acs.org

While effective for forming peptide bonds and creating amino acid oligomers, this technique is not applicable to the formation of the this compound salt, which does not involve a peptide bond linkage.

Development of Multi-Enzyme Cascade Systems for Targeted Synthesis

Multi-enzyme cascade systems involve the sequential action of two or more enzymes in a single reaction vessel to convert a starting material into a desired product. mdpi.comrsc.orgresearchgate.netacs.orgmdpi.com These systems offer advantages such as increased efficiency, reduced need for intermediate purification, and the ability to perform complex transformations. mdpi.comresearchgate.net

Multi-enzyme cascades have been developed for the targeted synthesis of a wide range of chemicals, including chiral amino acids, pharmaceuticals, and other fine chemicals. mdpi.comrsc.orgresearchgate.netacs.orgmdpi.com These cascades can involve various types of enzymes, such as transaminases, dehydrogenases, and reductases, working in concert. mdpi.comacs.orgmdpi.com Strategies often include cofactor regeneration systems to maintain enzyme activity. mdpi.com

Examples of applications include the synthesis of non-canonical amino acids or the stereoinversion of L-amino acids to D-amino acids. mdpi.comresearchgate.net These systems are designed for specific chemical transformations, typically involving the formation or modification of covalent bonds.

Similar to protease-catalyzed oligomerization, multi-enzyme cascade systems are sophisticated tools for synthesizing complex molecules and derivatives through a series of enzymatic steps. However, they are not relevant to the simple ionic interaction that forms the this compound salt.

Analytical Methodologies for L Lysine and L Glutamate Quantification in Research

Chromatographic Techniques for Separation and Detection

Chromatography plays a significant role in separating L-Lysine and L-Glutamate from complex mixtures before their quantification. This allows for the analysis of individual amino acids, even in the presence of numerous other compounds.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the determination of amino acids, including L-Lysine and L-Glutamate. myu-group.co.jpakjournals.com It offers high precision and accuracy, although it may require sample pretreatment. myu-group.co.jp Various HPLC methods have been developed for L-Lysine and L-Glutamate analysis in different matrices, such as food, feed, and biological samples. nih.goveuropa.eu

HPLC methods often involve ion-exchange chromatography (IEC) with post-column derivatization or reversed-phase HPLC (RP-HPLC) with pre-column derivatization to enable detection. europa.eunih.gov For instance, IEC coupled with visible (VIS) detection after ninhydrin (B49086) derivatization is a common approach for quantifying glutamic acid. europa.eu Alternatively, fluorescence detection (FLD) can be used after post-column reaction with ortho-phthaldialdehyde (OPA). europa.eu RP-HPLC methods for L-Lysine quantification have been developed using C18 columns and UV detection, sometimes employing ion-pairing reagents to improve retention of the polar amino acid. nih.govresearchgate.netresearchgate.net Some methods allow for the simultaneous estimation of L-Lysine and other compounds. nih.gov

Research findings indicate successful application of HPLC in quantifying L-Glutamate in soy sauces, showing good agreement with ion-exchange chromatography. myu-group.co.jp For L-Lysine, RP-HPLC methods have been validated for accuracy, precision, linearity, and specificity in pharmaceutical dosage forms. nih.gov

Here is a summary of some HPLC methods for L-Lysine and L-Glutamate quantification:

Amino AcidColumn TypeDetection MethodDerivatizationMobile PhaseApplication MatrixCitation
L-GlutamateIon Exchange (IEC)VIS (440/570 nm)Ninhydrin (post)Diluted HCl, Sodium Citrate (B86180) BufferFeed Additives, Premixtures europa.eu
L-GlutamateIon Exchange (IEC)FLD (Ex 330 nm, Em 460 nm)OPA (post)Diluted HCl, Sodium Citrate BufferFeed Additives, Premixtures europa.eu
L-GlutamatePhenyl-hexyl (UHPLC)UV (363 nm)DNFB (pre)50 mM N-methylmorpholine/acetate buffer pH 7.4 with Acetonitrile (B52724)Tomatoes nih.gov
L-LysineC18UV (214 nm)None10 mM potassium dihydrogen phosphate (B84403) (pH 7.5 with triethylamine)Pharmaceutical Dosage Form nih.gov
L-LysineC8UV (208 nm)NonePhosphate buffer: acetonitrile (95:5 v/v) and (5:95 v/v) with ion-pairing reagentBulk Drug Substance, Suspension researchgate.net
L-LysineC18UV (210 nm)NoneMethanol (B129727)/Phosphate buffer (pH 6.0, 25 mM)Vitamin Suspensions researchgate.net

Gas Chromatography (GC) Methodologies

Gas chromatography, often coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), is another technique used for amino acid analysis, including L-Lysine and L-Glutamate. nih.govnih.govdiva-portal.org GC methods typically require the derivatization of amino acids to make them volatile. nih.gov Propyl chloroformate and tert-butyldimethylsilyl (tBDMS) derivatization are examples of approaches used for GC-MS analysis of amino acids. nih.govnih.gov

GC-MS methods can offer high sensitivity and allow for the simultaneous detection and quantification of multiple amino acids. nih.govacs.org Research has demonstrated the applicability of GC-MS for quantifying amino acids, including glutamic acid, in plant extracts. nih.govpensoft.net GC-FID methods have also been established for amino acid analysis in legumes, showing good precision and linearity. diva-portal.org

Spectroscopic and Fluorimetric Detection Methods

Spectroscopic and fluorimetric methods provide alternative approaches for quantifying L-Lysine and L-Glutamate, often relying on enzymatic reactions or specific colorimetric/fluorogenic probes.

Spectrophotometric Assays

Spectrophotometric assays measure the absorbance of a colored product formed as a result of a reaction involving the amino acid. Enzymatic methods are commonly employed in spectrophotometric assays for L-Glutamate and L-Lysine. myu-group.co.jpsigmaaldrich.commegazyme.com For L-Glutamate, assays often utilize L-glutamate oxidase (LGOX) or glutamate (B1630785) dehydrogenase (GLDH). myu-group.co.jpakjournals.comsigmaaldrich.com These enzymes catalyze reactions that can be coupled to indicator systems producing a measurable color change. myu-group.co.jpsigmaaldrich.com For example, the oxidation of L-Glutamate by LGOX produces hydrogen peroxide, which can be detected spectrophotometrically using a peroxidase-coupled reaction with a suitable chromogenic substrate. myu-group.co.jpnih.gov

Spectrophotometric methods can be adapted for high-throughput analysis and are used in various applications, including food analysis. myu-group.co.jpmegazyme.com Some enzymatic kits are available for the spectrophotometric determination of L-Glutamate in liquid preparations. sigmaaldrich.com

Advanced Fluorimetry with Enzymatic Recycling and Indicators

Fluorimetric methods offer high sensitivity for amino acid quantification by measuring the fluorescence of a product. Enzymatic assays coupled with fluorogenic probes are particularly powerful for detecting low levels of L-Lysine and L-Glutamate. nih.govsigmaaldrich.comabcam.com

For L-Lysine, enzymatic decarboxylation followed by reaction with a fluorogenic probe like fluorescamine (B152294) has been reported for quantification in biological samples. nih.gov Commercial fluorometric assay kits for L-Lysine are available, based on selective enzymatic metabolism yielding an intermediate that reacts with a fluorogenic probe to form a stable fluorophore. sigmaaldrich.comsigmaaldrich.com These assays can detect low micromolar concentrations of L-Lysine. sigmaaldrich.com

For L-Glutamate, enzymatic assays involving L-glutamate oxidase coupled with a fluorogenic probe or enzymatic recycling systems can achieve high sensitivity. akjournals.comabcam.com The reaction between L-Glutamic acid and NADP+ catalyzed by a coupled enzyme system produces NADPH, which can be detected fluorimetrically. abcam.comabcam.cn Using enzymatic recycling and sensitive indicators like resazarin and Amplex Red in fluorimetric assays for glutamate in dietary samples has been shown to significantly increase sensitivity. akjournals.com Fluorometric glutamate assay kits are also available, utilizing L-glutamate oxidase and a probe that produces a fluorescent compound upon reaction with hydrogen peroxide. caymanchem.comcaymanchem.com These assays can detect glutamate in the low micromolar range. caymanchem.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain information about the vibrational modes of molecules, providing insights into their functional groups and structure. While primarily a structural characterization technique, FT-IR can be used in conjunction with chemometric methods for quantitative analysis of components in a mixture. For amino acids like L-Lysine and L-Glutamate, FT-IR spectroscopy can provide characteristic spectral fingerprints based on the vibrations of their amino, carboxyl, and side chain groups. Analysis of FT-IR spectra can help confirm the presence and structural integrity of these amino acids in a sample.

Data from FT-IR spectroscopy can be used for qualitative identification and, with appropriate calibration, for quantitative analysis in certain matrices. The technique is valuable for understanding the molecular composition and interactions within samples containing L-Lysine and L-Glutamate.

Electrochemical and Biosensor-Based Approaches

Electrochemical and biosensor-based approaches offer sensitive and selective methods for quantifying amino acids like L-Lysine and L-Glutamate. These methods often involve the immobilization of enzymes that specifically act on the target amino acid, generating a detectable electrochemical signal.

Development of Enzyme Biosensors (e.g., L-Glutamate Oxidase, Glutamate Dehydrogenase)

Enzyme biosensors for L-Glutamate commonly utilize L-Glutamate oxidase (Glutamate oxidase, GlOx, EC 1.4.3.11) or Glutamate dehydrogenase (GLDH). myu-group.co.jpnih.govmdpi.com GlOx is a FAD-dependent oxidoreductase that catalyzes the oxidative deamination of L-Glutamate, producing α-ketoglutarate, ammonia (B1221849), and hydrogen peroxide (H₂O₂). myu-group.co.jpnih.gov The H₂O₂ produced can then be electrochemically detected, often through oxidation or reduction at an electrode surface, generating a current proportional to the L-Glutamate concentration. nih.gov GLDH, on the other hand, catalyzes the reversible oxidative deamination of L-Glutamate to α-ketoglutarate, utilizing NAD(P)⁺ as a cofactor and producing NAD(P)H. lu.se The generated NAD(P)H can be detected electrochemically. mdpi.com

Research has focused on enhancing the performance of these biosensors through various immobilization techniques and nanomaterials. For instance, a glutamate sensor for detecting glutamate in tomatoes utilized Au-Pt nanoparticles, carboxylated graphene oxide, and carboxylated multiwalled carbon nanotubes to enhance conductivity and catalytic ability and to fix the glutamate oxidase. This biosensor demonstrated a wide detection range of 2 μM to 16 mM and a detection limit of 0.14 μM at pH 7.5. acs.org Another study integrated GLDH with nanoporous gold for electrochemical detection of glutamate, achieving a detection sensitivity of 1.95 μA mM⁻¹ and a limit of detection (LOD) of 6.82 μM within a linear range of 50 to 700 μM. mdpi.com

For L-Lysine quantification, L-Lysine oxidase (LyOx, EC 1.4.3.14) is frequently employed in biosensor development. mdpi.comnih.govresearchgate.netup.ac.za LyOx catalyzes the oxidative deamination of L-Lysine, yielding α-keto-ε-aminocaproate, ammonia, and H₂O₂. Similar to glutamate biosensors, the detection often relies on the electrochemical measurement of the produced H₂O₂ or ammonia. google.com A potentiometric lysine (B10760008) biosensor based on LyOx and an oxygen electrode was developed for measuring lysine content in mozzarella cheese, showing a higher LOD compared to an amperometric biosensor using LyOx nanoparticles. mdpi.com Another amperometric biosensor for L-Lysine in serum samples, based on LyOx immobilized on a gold electrode modified with gold nanoparticles, displayed a linear range of 10-800 µM and an LOD of 10 µM. researchgate.net An interference-free lysine biosensor using L-lysine-alpha-oxidase immobilized onto a polymer-coated platinum electrode showed a linear range of 1 x 10⁻⁵ M to 1 x 10⁻³ M and an LOD of 2 x 10⁻⁷ M. nih.gov

Here is a table summarizing some research findings on electrochemical biosensors for L-Glutamate and L-Lysine:

AnalyteEnzyme UsedElectrode Modification / Immobilization MethodDetection RangeLimit of Detection (LOD)Reference
L-GlutamateL-Glutamate oxidase (GlutaOx)Au-Pt nanoparticles, carboxylated graphene oxide, carboxylated multiwalled carbon nanotubes on SPE2 μM – 16 mM0.14 μM (at pH 7.5) acs.org
L-GlutamateGlutamate dehydrogenase (GLDH)Nanoporous gold (NPG) on glassy carbon electrode (GCE)50 – 700 μM6.82 μM mdpi.com
L-GlutamateL-Glutamate oxidase (GluOx)Chitosan, gold nanoparticles, multiwalled carbon nanotubes on gold electrode20 μM – 200 μMNot specified worktribe.com
L-LysineL-Lysine oxidase (LyOx)LyOx nanoparticlesNot specifiedLower than potentiometric mdpi.com
L-LysineL-Lysine-alpha-oxidasePolymer film (1,2-diaminobenzene) on platinum electrode1 x 10⁻⁵ M – 1 x 10⁻³ M2 x 10⁻⁷ M nih.gov
L-LysineL-lysine-α-oxidaseCo-crosslinking onto Platinum electrodes modified by overoxidized polypyrrole0.01 – 1000 µM0.01 µM researchgate.net

Flow Injection Analysis Coupled with Enzymatic Reactions

Flow Injection Analysis (FIA) systems coupled with enzymatic reactors provide a platform for automated and rapid quantification of amino acids. In these systems, the sample is injected into a continuous flow, where it mixes with reagents and passes through immobilized enzyme reactors. The product of the enzymatic reaction is then detected downstream, often electrochemically or spectrophotometrically.

For L-Glutamate and L-Lysine, FIA systems have been developed using immobilized enzymes like glutamate oxidase, glutamate dehydrogenase, and lysine oxidase. A chemiluminometric FIA system was developed for the simultaneous determination of L-Glutamate and L-Lysine using immobilized oxidases (glutamate oxidase/peroxidase and lysine oxidase/peroxidase). researchgate.netmdpi.commaynoothuniversity.ie This system allowed for the detection of both amino acids in a single injection, with linear calibration graphs in the ranges of 40-1,000 nM for L-Glutamate and 50-1,200 nM for L-Lysine. researchgate.net

Another FIA system for L-Glutamate quantification employed enzymatic recycling between L-Glutamate dehydrogenase (GLDH) and D-phenylglycine aminotransferase (D-PhgAT) to amplify the signal. lu.se The accumulation of NADH, a product of the GLDH reaction, was monitored by fluorescence or UV absorbance. This method demonstrated high long-term stability and good reproducibility. lu.se

A single-line FIA system with immobilized enzyme reactors (L-glutamate oxidase and catalase, and GABase) was proposed for the sequential quantification of γ-aminobutyrate (GABA) and L-Glutamate. capes.gov.brresearchgate.net NADPH produced by the enzymatic reactions was monitored fluorometrically. capes.gov.br Linear relationships were observed for L-Glutamate in the range of 1.0 × 10⁻⁵ – 5.0 × 10⁻⁴ M. researchgate.net

Immunoassays and Other Biochemical Quantification Techniques

Immunoassays and other biochemical techniques offer alternative methods for quantifying L-Lysine and L-Glutamate, often relying on specific binding events or enzymatic reactions coupled with detectable signals.

Enzyme-Linked Immunosorbent Assays (ELISA) for Specific Amino Acids

Enzyme-Linked Immunosorbent Assays (ELISA) are widely used for the quantitative determination of various biomolecules, including amino acids. ELISA kits for L-Lysine and L-Glutamate are commercially available and are typically based on a competitive ELISA format. immusmol.comimmusmol.comeaglebio.comldn.deeaglebio.comalpco.comsceti.co.jpimmusmol.combiocompare.com In this format, the target amino acid in the sample competes with a labeled analogue of the amino acid for binding sites on a limited amount of antibody immobilized on a microtiter plate. immusmol.comeaglebio.comldn.deeaglebio.comalpco.comsceti.co.jp The amount of labeled analogue bound to the plate is inversely proportional to the concentration of the target amino acid in the sample. Detection is usually achieved using an enzyme-conjugated secondary antibody and a chromogenic substrate, with the absorbance measured spectrophotometrically. immusmol.comeaglebio.comldn.deeaglebio.comalpco.comsceti.co.jp

ELISA kits for L-Lysine are available for quantifying the amino acid in samples such as plasma. immusmol.comeaglebio.comimmusmol.combiocompare.com These kits often require sample extraction and derivatization prior to the ELISA procedure. immusmol.comeaglebio.com A typical L-Lysine ELISA kit has a sensitivity of around 2.2 µg/mL and a standard range of 7.42 – 118.72 µg/mL. eaglebio.combiocompare.com

For L-Glutamate, ELISA kits are available for a variety of biological samples, including serum, plasma, urine, cell cultures, and tissue homogenates, as well as food samples. immusmol.comldn.deeaglebio.comalpco.comsceti.co.jp Similar to lysine ELISA, these kits often involve extraction and derivatization steps. ldn.deeaglebio.comalpco.com L-Glutamate ELISA kits can have sensitivities ranging from 0.11 µg/mL to 0.3 µg/mL and standard ranges such as 0.6-60 µg/mL. ldn.deeaglebio.com

Here is a table summarizing some characteristics of L-Lysine and L-Glutamate ELISA kits:

AnalyteSample Type(s)Assay PrincipleSensitivityStandard RangeReference
L-LysinePlasmaCompetitive ELISA2.2 µg/mL7.42 – 118.72 µg/mL eaglebio.combiocompare.com
L-LysinePlasmaCompetitive ELISA13 µMNot specified immusmol.com
L-GlutamateUrine, various biological samplesCompetitive ELISA0.11 µg/mL (LOB), 0.17 µg/mL (LOD)Not specified ldn.de
L-GlutamateSerum, EDTA-Plasma, UrineCompetitive ELISA0.3 µg/ml0.6-60 µg/ml eaglebio.com
L-GlutamateUrine, plasma, serum, cell cultures, tissue homogenatesCompetitive ELISANot specifiedNot specified alpco.com
L-GlutamateFoodCompetitive ELISANot specifiedNot specified sceti.co.jp

Colorimetric and Nephelometric Procedures for Analytical Determination

Colorimetric methods involve reactions that produce a colored compound whose absorbance is proportional to the concentration of the analyte. These methods are often simpler and less expensive than chromatographic or immunoassay techniques, making them suitable for high-throughput screening.

For L-Glutamate, colorimetric assay kits are available that utilize enzymes like L-Glutamic Dehydrogenase (GDH). abcam.cnabcam.comcellbiolabs.com In one such assay, GDH recognizes glutamate as a specific substrate, leading to proportional color development that can be quantified spectrophotometrically at 450 nm. abcam.cnabcam.comcellbiolabs.com These kits typically measure free glutamate levels. abcam.cnabcam.com A colorimetric kit using an L-glutamate oxidase mutant was developed for on-site quantification of L-glutamate in food, with a visual estimation range of 1–50 mg/L and a spectrophotometric range of 0.5–12.0 mg/L. myu-group.co.jpmyu-group.co.jp

Colorimetric methods for L-Lysine quantification have also been developed. One approach involves the reaction of the ε-amino group of lysine with a reagent like 2-chloro-3,5-dinitropyridine (B146277) after enzymatic hydrolysis of proteins and blocking of α-amino groups. cerealsgrains.org The resulting ε-dinitropyridyl derivative of lysine is then quantified by measuring absorbance at 400 nm. cerealsgrains.org Another colorimetric method for lysine screening in maize seeds utilizes a similar principle with enzymatic hydrolysis and reaction with 2-chloro-3,5-dinitropyridine. cerealsgrains.org

Nephelometry, which measures the cloudiness or turbidity of a solution caused by the presence of suspended particles, is less commonly applied directly to the quantification of small molecules like individual amino acids. It is more typically used in immunoassays (immunonephelometry) to measure the concentration of proteins or other large molecules by detecting the light scattered by immune complexes formed in solution. While amino acids can be involved in protein structure, nephelometric procedures are not standard methods for quantifying free L-Lysine or L-Glutamate.

Standardized Methods for Amino Acid Analysis in Complex Matrices

Standardized methods for amino acid analysis in complex matrices, such as biological samples and food, often involve hydrolysis to break down proteins into individual amino acids, followed by separation and detection. A conventional and reliable method for total amino acid analysis, including L-Lysine and L-Glutamate, involves acid hydrolysis of the proteinaceous material, typically with boiling strong hydrochloric acid for an extended period (e.g., 24 hours). google.com After hydrolysis, the liberated amino acids are separated using liquid chromatography, commonly ion-exchange chromatography, and then detected colorimetrically after post-column derivatization with ninhydrin. myu-group.co.jpgoogle.com This method allows for the determination of most proteinogenic amino acids.

For determining "available" or reactive lysine, methods like the Sanger method using 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) have been employed. google.comcerealsgrains.org This method involves reacting FDNB with the ε-amino group of lysine, followed by acid hydrolysis and colorimetric measurement of the resulting Nε-(2,4-dinitrophenyl)lysine. google.com While considered reliable for reactive lysine, this method can be laborious and affected by high carbohydrate content in samples. google.comcerealsgrains.org

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the analysis of amino acids in complex matrices due to their high separation efficiency and sensitivity. akjournals.com HPLC is often coupled with pre-column or post-column derivatization to enable detection by UV/Vis absorption or fluorescence. Ion-exchange chromatography with post-column derivatization has been used to quantify L-Glutamate in soy sauces, with results showing good agreement with a colorimetric method. myu-group.co.jp

While not exclusively colorimetric or nephelometric, these standardized approaches often incorporate colorimetric detection following chromatographic separation as a common quantification step for amino acids in complex samples.

Research Applications and Future Directions for L Lysine L Glutamate

Neurological Research and Potential Therapeutic Interventions

Research involving L-lysine and L-glutamate, the components of L-Lysine L-glutamate, suggests potential roles in neurological health and the management of certain conditions. Studies have investigated their involvement in neurotransmission, stress response, and protection against neuronal damage.

Investigations in Models of Stroke and Ischemic Brain Injury

Studies have explored the effects of L-lysine and L-arginine, another basic amino acid, on cerebral ischemic injury in animal models. Oral administration of high doses of lysine (B10760008) alone or a combination of low doses of lysine and arginine demonstrated effectiveness against cerebral edema and infarction in a rat model of transient focal ischemia. nih.govresearchgate.net These amino acids were found to be effective neuroprotectors in the cerebral cortex and reduced hemispheric brain swelling. nih.govresearchgate.net Furthermore, lysine and arginine suppressed glutamate-evoked neuronal activity in vivo, suggesting that this mechanism may contribute to the reduction of excitotoxicity caused by excess glutamate (B1630785) released during ischemia. nih.govresearchgate.net

Metabolomic studies in stroke patients have also indicated altered levels of certain amino acid metabolites. Low levels of serum lysine metabolites, such as N6-acetyl-L-lysine and 5-aminopentanoate, have been observed in high-risk stroke patients. rsc.orgj-stroke.org Lysine catabolism is considered an important substrate for the de novo synthesis of glutamate in the human brain, and its catabolism is thought to increase in response to brain ischemia. rsc.org While some studies report increased levels of glutamate and its precursor glutamine in the plasma of ischemic stroke patients, others indicate decreased glutamine concentrations in specific types of stroke. j-stroke.org The excitotoxic activity of glutamate in cerebral infarction may serve as a diagnostic biomarker for ischemic lesion growth and neurological deterioration. rsc.orgj-stroke.org

Studies on the Modulation of Anxiety, Stress, and Affective Disorders

Research suggests that L-lysine may influence neurotransmitters involved in stress and anxiety. L-lysine has been shown to act as a partial antagonist of serotonin (B10506) receptor 4, which is implicated in the brain-gut response to stress and cortisol levels. healthline.comresearchgate.net

Studies in humans have investigated the effects of L-lysine supplementation on anxiety and stress. One study found that adding L-lysine to wheat flour in communities with high stress levels helped reduce anxiety scores in male participants. healthline.compnas.org Another double-blind, placebo-controlled study involving healthy adults with high trait anxiety demonstrated that oral treatment with a combination of L-lysine and L-arginine significantly reduced both trait anxiety and state anxiety induced by cognitive stress. researchgate.netnih.gov This treatment also decreased basal levels of salivary cortisol and chromogranin-A, a marker of the sympatho-adrenal system, in male subjects. researchgate.netnih.gov These findings suggest that a combination of L-lysine and L-arginine could be a potentially useful dietary intervention for individuals experiencing high subjective levels of mental stress and anxiety. researchgate.netnih.gov

Research into Cognitive Enhancement, Learning, and Memory Mechanisms

L-glutamate is a primary excitatory neurotransmitter in the mammalian nervous system and is considered essential for brain function, playing a vital role in learning and memory formation. nih.govresearchgate.net Research indicates that glutamatergic signaling is crucial for synaptic plasticity, which underlies learning and memory. immusmol.comfrontiersin.org

Studies have explored the impact of glutamate supplementation on cognitive function in animal models. Chronic oral administration of L-glutamate in rats has been shown to enhance memory performance, potentially by increasing acetylcholine (B1216132) levels in the hippocampus. researchgate.net This suggests that glutamate supplementation may be a useful strategy for improving learning and memory performance. researchgate.net

While research directly on this compound and cognitive enhancement is limited in the provided results, studies on L-lysine and L-glutamate individually, and in combination with other amino acids, offer insights. For instance, a study on the effects of seven essential amino acids, including lysine and precursors to glutamate, on cognitive function in mice fed a low-protein diet found that the amino acid mixture improved learning and memory impairment and behavioral symptoms, potentially by complementing neurotransmitter deficiencies. nih.gov

Exploration in Neurodegenerative Diseases and Related Pathologies

Alterations in amino acid profiles have been associated with neurodegenerative diseases, including Parkinson's disease (PD). Studies have found significantly decreased levels of lysine and aspartate in PD patients compared to healthy controls. cambridge.org Homocysteine levels, which were increased in PD patients, showed positive correlations with glutamate and ornithine levels. cambridge.org

The formation of γ-glutamyl-ε-lysine crosslinks, an isopeptide linkage between glutamate and lysine residues, has been implicated in neurodegenerative disorders. These crosslinks, formed by transglutaminase enzymes, can stabilize protein aggregates found in diseases such as Alzheimer's disease, tauopathies, α-synucleinopathies, and Huntington's disease. nih.gov The amount of these crosslinks is consistently higher in proteins extracted from individuals with neurodegenerative disorders and correlates with the deposition of proteinaceous aggregates and the activation of transglutaminases. nih.gov For example, a significant increase in γ-glutamyl-ε-lysine levels was observed in the caudate nucleus of Huntington's disease patients compared to healthy individuals. nih.gov

Research also explores the role of glutamate and its receptors in neurodegenerative conditions. Over-activation of the NMDA receptor, a type of glutamate receptor, is linked to excitotoxicity and neurodegeneration in Alzheimer's disease. mdpi.com Conversely, under-activation of the NMDA receptor may play a role in the pathophysiology of schizophrenia. mdpi.com Gut bacteria that can convert L-glutamate to D-glutamate are being investigated for their potential influence on glutamate NMDA receptors and cognitive function in dementia patients. mdpi.comresearchgate.net

Nutritional Science and Animal Physiology Research

Amino acids, including lysine and glutamate, are fundamental components of protein and play crucial roles in animal nutrition and physiology.

Impact on Growth Performance and Feed Efficiency in Livestock

Lysine is often considered the first limiting amino acid in corn-soybean meal-based diets for swine and is used as a reference amino acid for determining the requirements of other amino acids. mdpi.com Dietary amino acid concentration is directly related to the performance of pigs. mdpi.com Studies have shown that appropriate lysine levels in the diet can improve the growth performance and nutrient digestibility of growing and finishing pigs. mdpi.com For instance, research indicates that the body weight and average daily gain of weaned pigs can increase with increasing dietary lysine concentration. mdpi.com

Research has also investigated the effects of supplementing diets with glutamate and glutamine, a precursor to glutamate, on the growth performance of livestock. Some studies suggest that glutamine and glutamate can enhance growth and feed efficiency in pigs, potentially by serving important regulatory functions in nutrient metabolism, protein turnover, and immune function. cabidigitallibrary.org

A study on broiler chickens evaluated the effects of supplemental glutamine and lysine on growth performance. The findings indicated that a higher level of dietary lysine had a positive effect on performance parameters. scirp.orgscirp.org While different levels of glutamine did not show significant differences in average feed conversion, the highest performance in terms of body weight gain and feed consumption was observed in birds fed a diet supplemented with a specific combination of lysine and glutamine. scirp.orgscirp.org

In heat-stressed Hu sheep, dietary glutamate supplementation improved growth performance, rumen fermentation, and serum metabolites. frontiersin.org Specifically, glutamate supplementation led to a higher average daily gain, lower average daily feed intake, and a lower feed-to-gain ratio during the later phase of the feeding trial. frontiersin.org It also increased the apparent digestibility of dry matter, organic matter, and crude protein. frontiersin.org

Here is a table summarizing some research findings on the impact of amino acid supplementation on animal growth performance:

Animal SpeciesSupplementationKey Findings on Growth PerformanceSource
Weaned PigsIncreasing dietary LysineIncreased body weight and average daily gain. mdpi.com
Growing and Finishing PigsAppropriate dietary Lysine levelsImproved growth performance and nutrient digestibility. mdpi.com
Nursery PigletsGlutamine and Glutamate (Gln/Glu) with different Lysine levelsGln/Glu supplementation improved average daily feed intake in low-lysine diets, leading to higher average daily weight gain and body weight, but worse feed conversion. cabidigitallibrary.org cabidigitallibrary.org
Broiler ChickensLysine and GlutamineHigher lysine showed positive effect. Highest performance with specific Lysine and Glutamine combination. scirp.orgscirp.org scirp.orgscirp.org
Heat-Stressed Hu SheepDietary GlutamateHigher average daily gain, lower average daily feed intake, lower feed:gain ratio, increased nutrient digestibility. frontiersin.org frontiersin.org

Influence on Intestinal Health and Immune System Function

The individual amino acids, L-lysine and L-glutamic acid, have demonstrated roles in supporting intestinal health and modulating immune responses. Research on dietary supplementation with L-glutamic acid in weaned pigs has shown improvements in growth performance, nutrient digestibility, intestinal morphology, and ileal gene expression of tight junction proteins and cytokines escholarship.orgnih.gov. This suggests a role for glutamate in maintaining intestinal barrier function and influencing the intestinal immune system escholarship.orgnih.govfrontiersin.org. Studies in hybrid striped bass have also indicated that dietary L-glutamate supplementation can modulate intestinal mucosal immunity and potentially enhance disease resistance frontiersin.org.

Similarly, L-lysine is involved in protein synthesis crucial for tissue repair, including the intestinal epithelium nih.govwikipedia.org. While a study on lysine-lysine dipeptide did not show effects on villous height in suckling piglets, suggesting no direct impact on intestinal absorptive capacity, dipeptides in general are known to be involved in immune responses frontiersin.org. Given that this compound provides both of these amino acids, it is a subject of research interest for its potential combined effects on gut integrity, nutrient absorption, and local immune modulation. The mechanisms may involve providing readily available precursors for protein synthesis in the gut lining and influencing immune cell function, building upon the established roles of L-lysine and L-glutamic acid.

Role in Ruminant Metabolism and Productivity

Amino acids, including lysine and glutamate, are critical for the growth, development, and productivity of ruminants ekb.egresearchgate.net. While ruminal microbes extensively catabolize many dietary amino acids, L-glutamate undergoes limited degradation by these microbes due to low uptake researchgate.netmdpi.com. This suggests that dietary L-glutamate can pass to the small intestine, where it is extensively utilized by enterocytes mdpi.com. L-lysine is an essential amino acid for ruminants and is often a limiting factor in their diet, particularly for milk production in dairy cows ekb.eg. Supplementation with rumen-protected lysine is a strategy to increase its availability in the small intestine ekb.eg.

Research indicates that glutamate plays a vital role in rumen microbial growth and efficiency in vitro frontiersin.org. Dietary glutamate supplementation has been shown to improve rumen fermentation characteristics, increase nutrient digestibility, and enhance growth performance in heat-stressed sheep frontiersin.org. Glutamate also contributes to the synthesis of microbial crude protein, a significant source of amino acids for the ruminant host frontiersin.org. Considering the importance of both lysine and glutamate in ruminant nutrition and metabolism, this compound is being explored for its potential to provide a source of these amino acids that can support microbial protein synthesis in the rumen and supply absorbable amino acids to the host animal, thereby potentially improving productivity.

Emerging Applications in Biomaterials and Polymer Science

Amino acid-based polymers, derived from monomers like L-glutamic acid and L-lysine, have garnered significant attention in biomaterials and polymer science due to their inherent biocompatibility, biodegradability, and tunable properties semanticscholar.orgmdpi.comnih.govresearchgate.net. This compound, as a source of both L-lysine and L-glutamic acid, is relevant to the synthesis and development of such advanced polymeric materials.

Synthesis of Poly(L-Glutamate) and Poly(L-Lysine) Derivatives

Poly(L-glutamic acid) (PGA) and Poly(L-lysine) (PLL) are two prominent examples of homopolypeptides derived from the constituent amino acids of this compound. These polymers are typically synthesized through methods such as the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) derived from protected amino acids rsc.orgmdpi.comresearchgate.net. For instance, PGA can be synthesized by the ROP of γ-protected L-glutamate NCAs, followed by deprotection mdpi.com. Similarly, PLL can be synthesized from protected L-lysine NCAs rsc.orgresearchgate.net.

The synthesis of copolymers incorporating both glutamate and lysine units is also an active area of research. These copolymers can be designed with varying ratios and arrangements of the amino acid monomers to achieve specific properties. Thermal copolymerization of L-lysine and L-glutamic acid has been explored to create branched polymers with unique optical properties acs.org. The ability to synthesize random or block copolymers of L-glutamate and L-lysine allows for the creation of materials with tailored charge densities, hydrophilicity, and secondary structures, which are crucial for various applications.

Development of Amino Acid-Derived Polymers for Drug Delivery Systems and Nanostructures

Polymers derived from L-glutamic acid and L-lysine are extensively investigated for their use in drug delivery systems and the formation of nanostructures semanticscholar.orgmdpi.comnih.govresearchgate.netmdpi.comupc.edumdpi.comresearchgate.netnih.gov. The anionic nature of PGA at physiological pH and the cationic nature of PLL make them suitable for electrostatic interactions with various therapeutic agents, including positively charged drugs or negatively charged nucleic acids nih.govmdpi.comnih.gov.

PGA-based nanomaterials have been designed for the delivery of hydrophobic drugs, where the drug is conjugated to the polymer to improve solubility and stability nih.govmdpi.com. PLL-based polymers are widely used as carriers for gene delivery due to their ability to condense DNA researchgate.netnih.gov. Copolymers of L-lysine and L-glutamic acid can exhibit pH-responsive charge-conversional properties, making them useful for targeted drug or gene delivery to specific environments, such as the acidic tumor microenvironment nih.gov.

Furthermore, these amino acid-derived polymers can self-assemble into various nanostructures, including micelles, vesicles, and nanoparticles, which can encapsulate drugs or imaging agents mdpi.commdpi.comupc.eduresearchgate.netnih.gov. The self-assembly is often driven by the amphiphilic nature of block copolymers containing hydrophilic segments (like PGA or PLL) and hydrophobic segments, or by electrostatic interactions between oppositely charged blocks mdpi.commdpi.comupc.eduresearchgate.net. For example, layer-by-layer assembly of PLL and PGA has been used to create multilayer films for controlled release applications mdpi.comresearchgate.net. The research in this area highlights the versatility of polymers derived from L-lysine and L-glutamic acid in creating sophisticated delivery systems and functional nanomaterials.

Q & A

Q. How can researchers optimize detection limits for this compound in complex matrices?

  • Methodological Answer : Integrate biosensors (e.g., E. coli-based GFP/luxI/luxR systems) with signal amplification circuits for sub-micromolar sensitivity . Pre-treat samples with solid-phase extraction (SPE) to reduce background noise in LC-MS workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.